2-Thiazolamine, 5-[(3,5-dimethylphenyl)methyl]-
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Overview
Description
2-Thiazolamine, 5-[(3,5-dimethylphenyl)methyl]- is a heterocyclic compound with a thiazole ring structure This compound is characterized by the presence of a thiazole ring substituted with an amino group and a 3,5-dimethylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, 5-[(3,5-dimethylphenyl)methyl]- typically involves the reaction of thiazole derivatives with appropriate substituents. One common method involves the condensation of 3,5-dimethylbenzyl chloride with thiazole-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Thiazolamine, 5-[(3,5-dimethylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to thiazolidines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Thiazolamine, 5-[(3,5-dimethylphenyl)methyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Thiazolamine, 5-[(3,5-dimethylphenyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Thiazolamine, 5-[(3,4-dimethylphenyl)methyl]-
- 2-Thiazolamine, 5-[(2,5-dimethylphenyl)methyl]-
- 2-Thiazolamine, 4-(3,4-dimethoxyphenyl)-5-methyl-
Uniqueness
2-Thiazolamine, 5-[(3,5-dimethylphenyl)methyl]- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethylphenylmethyl group can enhance its lipophilicity and potentially improve its interaction with biological targets compared to other similar compounds .
Properties
CAS No. |
893724-11-3 |
---|---|
Molecular Formula |
C12H14N2S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
5-[(3,5-dimethylphenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2S/c1-8-3-9(2)5-10(4-8)6-11-7-14-12(13)15-11/h3-5,7H,6H2,1-2H3,(H2,13,14) |
InChI Key |
XBNPLUCUOKGEDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2=CN=C(S2)N)C |
Origin of Product |
United States |
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